![molecular formula C8H9BrN2O2 B2530724 4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid CAS No. 1227002-46-1](/img/structure/B2530724.png)
4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid
Overview
Description
“4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole derivatives are known for their wide range of biological activities and are used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” consists of a pyrazole ring substituted with a bromine atom, a cyclopropyl group, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” are not available, pyrazoles in general are known to undergo a variety of reactions. For example, they can participate in [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis
The melting point of “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” is reported to be between 273 - 276°C .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with organic halides or triflates. 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a boron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex organic molecules .
D-Amino Acid Oxidase (DAO) Inhibition
3-Methylpyrazole-5-carboxylic acid: , a derivative of our compound, acts as a potent and selective inhibitor of D-amino acid oxidase (DAO). DAO plays a crucial role in regulating neurotransmitter levels by degrading D-serine. Inhibiting DAO protects DAO cells from oxidative stress induced by D-serine and may have implications in neurobiology and drug development .
Chlorantraniliprole Intermediate
In the field of agrochemicals, this compound serves as an intermediate for chlorantraniliprole, a novel insecticide developed by DuPont. Chlorantraniliprole exhibits excellent insecticidal activity at low concentrations and is effective against Lepidoptera insects. Its chemical name is 3-Bromo-N-{4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl}-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide .
Plant Hormone Analog
While not extensively studied, the pyrazole ring system in this compound resembles indole derivatives. Indole-3-acetic acid (IAA) is a well-known plant hormone produced from tryptophan degradation. Although not identical, the structural similarity suggests that this compound might have some analogical effects in plant biology .
Future Directions
The future directions for “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in medicinal chemistry .
properties
IUPAC Name |
4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11-7(8(12)13)5(9)6(10-11)4-2-3-4/h4H,2-3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZFGJPKBSGNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |
Synthesis routes and methods
Procedure details
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